![molecular formula C19H18N6 B2895496 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 337928-75-3](/img/structure/B2895496.png)
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an anticancer agent. The structure of this compound consists of a triazoloquinoxaline core with a phenylpiperazine moiety, which contributes to its biological activity.
作用机制
Target of Action
It is known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . Some studies suggest that these compounds may target non-conserved amino acid residues .
Mode of Action
It is suggested that the compound interacts with its targets through aromatic nucleophilic substitution . It’s also reported that some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline can intercalate DNA .
Biochemical Pathways
Quinoxaline derivatives have been found to exhibit a wide range of pharmacological properties, suggesting that they may affect multiple pathways .
Result of Action
Some studies suggest that these compounds may exhibit cytotoxicity and can intercalate DNA .
生化分析
Biochemical Properties
The biochemical properties of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline are largely determined by its interactions with various biomolecules. For instance, it has been found to intercalate DNA, which suggests that it may interact with enzymes and proteins involved in DNA replication and repair .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its binding to the A2B receptor, which has been correlated with anticancer activity . This binding may inhibit the receptor, leading to changes in gene expression and cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
-
Formation of the Quinoxaline Core: : The synthesis begins with the formation of the quinoxaline core. This is achieved by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to produce 2,3-dichloroquinoxaline .
-
Introduction of the Triazole Ring: This is done by reacting 2,3-dichloroquinoxaline with sodium azide in the presence of a copper catalyst to form the triazoloquinoxaline core .
-
Attachment of the Phenylpiperazine Moiety: : Finally, the phenylpiperazine moiety is introduced by reacting the triazoloquinoxaline core with 4-phenylpiperazine under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced triazoloquinoxaline derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
科学研究应用
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
相似化合物的比较
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds:
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar core structure but lacks the phenylpiperazine moiety.
[1,2,4]Triazolo[4,3-c]quinazoline: Similar triazole ring but different quinoxaline core.
[1,2,4]Triazolo[4,3-a]pyrazine: Similar triazole ring but different heterocyclic core.
The uniqueness of this compound lies in its phenylpiperazine moiety, which enhances its biological activity and specificity towards certain molecular targets.
属性
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)18-19-22-20-14-25(19)17-9-5-4-8-16(17)21-18/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRYHAPUMCETJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N5C3=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
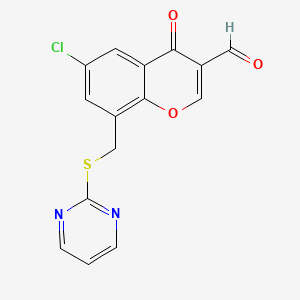

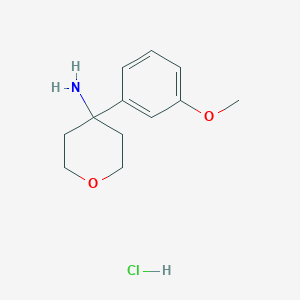
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)
![4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2895422.png)
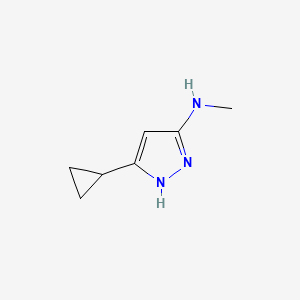
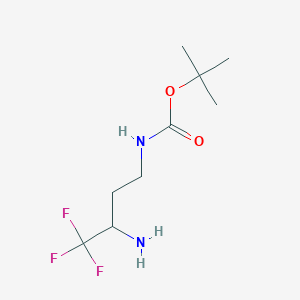
![2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2895426.png)
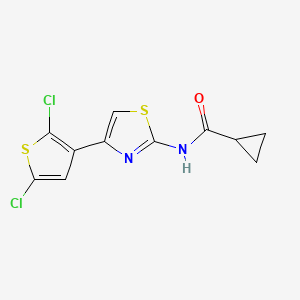
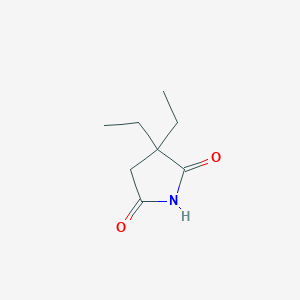
![2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2895433.png)
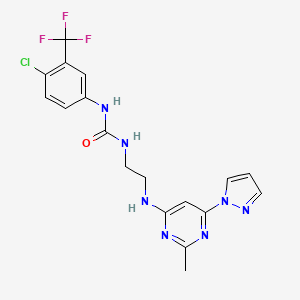
![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2895435.png)
![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2895436.png)
